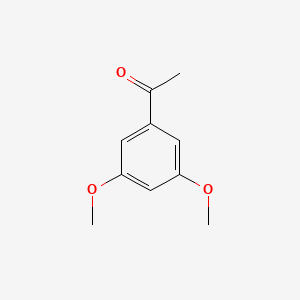

3',5'-Dimethoxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46884. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHOUIVWKQRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959951 | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39151-19-4 | |

| Record name | 3′,5′-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39151-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039151194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39151-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethoxyacetophenone, also known as 1-(3,5-dimethoxyphenyl)ethanone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an acetyl group, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a faint, aromatic odor.[1] It is largely insoluble in water but shows moderate solubility in common organic solvents such as ethanol, methanol, and acetone.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 39151-19-4 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| InChI Key | YJKHOUIVWKQRSL-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC(=C1)OC)OC |

| EC Number | 254-322-3 |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 33-34 °C |

| Boiling Point | 290-291 °C |

| Flash Point | 113 °C (closed cup) |

| Refractive Index | n20/D 1.543 |

| Appearance | White to light yellow crystalline powder |

| Solubility | Insoluble in water |

Synthesis

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 3,5-dimethoxybenzene.[1] This reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions may be necessary.

Materials:

-

3,5-Dimethoxybenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM) or another suitable anhydrous solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Constant pressure dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel with continuous stirring.

-

Addition of Substrate: After the addition of acetyl chloride, add a solution of 3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Workflow for the synthesis of this compound.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of more complex organic molecules.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block for producing pharmaceuticals and agrochemicals.[2] Its structure is a precursor for the synthesis of flavonoids and fatty acids which may have medicinal value.[2]

-

Corrosion Inhibitor: It has been identified as a corrosion inhibitor for metals.[2]

-

Analytical Reagent and Catalyst: The compound is also used as an analytical reagent and a catalyst in certain chemical reactions.[2]

Use as a chemical intermediate.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the detailed biological activities and associated signaling pathways of this compound. While it is used as a precursor to synthesize potentially bioactive molecules like flavonoids, its intrinsic biological effects have not been extensively characterized.[2]

It is important to distinguish this compound from the structurally similar compound 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone) . Acetosyringone has been studied for its various biological activities, including its role in plant-microbe interactions and potential anti-inflammatory properties. However, these activities should not be directly attributed to this compound without specific experimental evidence.

Further research is required to elucidate any potential pharmacological effects and mechanisms of action of this compound.

Safety and Handling

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dimethoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its chemical structure, characterized by a phenyl ring substituted with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group, makes it a versatile precursor for the synthesis of various pharmaceutical and fine chemical products.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and process chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Odor | Faint, aromatic | [1] |

| Melting Point | 33-34 °C | [5] |

| 39-41 °C | [3] | |

| 40-41 °C | [4] | |

| Boiling Point | 290-291 °C | [5] |

| Refractive Index (n20/D) | 1.543 | [5] |

| Flash Point | >110 °C (>230 °F) | [3] |

| 113 °C (closed cup) | [2][5] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][3][4] |

| Ethanol | Moderately soluble | [1] |

| Methanol (B129727) | Moderately soluble | [1] |

| Acetone | Moderately soluble | [1] |

| Ether | Soluble | [1] |

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.084 (d), 6.646 (t), 3.829 (s), 2.565 (s) | [6] |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks for aromatic carbons, methoxy carbons, carbonyl carbon, and methyl carbon. | |

| Infrared (IR) | Specific spectrum not found, but characteristic peaks expected for C=O (ketone), C-O (methoxy), and aromatic C-H stretches. | |

| Mass Spectrometry (MS) | Specific spectrum not found, but molecular ion peak (M+) expected at m/z 180.20. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Calibrated thermometer (-10 to 360 °C)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into the Thiele tube, with the thermometer bulb and sample immersed in the oil.

-

The side arm of the Thiele tube is gently heated. The convection currents of the oil will ensure uniform heating.[5]

-

The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

-

The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[5]

Boiling Point Determination (Fusion Tube Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thiele tube or an aluminum block heating apparatus

-

Calibrated thermometer

-

Heat source

Procedure:

-

A small amount of liquid this compound (previously melted if solid) is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[1]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.

-

As the liquid is heated, air trapped in the capillary tube will expand and escape as bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[1]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Approximately 20-30 mg of this compound is placed into a clean, dry test tube.

-

About 1 mL of the chosen solvent is added to the test tube.

-

The mixture is vigorously agitated (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

-

The mixture is visually inspected to determine if the solid has dissolved completely.

-

Observations are recorded as "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[8]

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns are analyzed to confirm the presence of the aromatic protons, methoxy groups, and the acetyl group, consistent with the structure of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal of the IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the ketone carbonyl (C=O) stretch, the C-O stretches of the methoxy groups, and the C-H stretches of the aromatic ring and methyl group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which confirms the molecular weight, and any significant fragment ions that provide structural information.

Visualizations

Synthesis of 3,5-Dihydroxyacetophenone from this compound

The following diagram illustrates a key synthetic application of this compound: its use as a starting material for the preparation of 3,5-Dihydroxyacetophenone through demethylation.

Caption: Synthetic pathway from this compound.

Logical Workflow for Physicochemical Characterization

This diagram outlines a systematic workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

3',5'-Dimethoxyacetophenone spectral data (¹H NMR, ¹³C NMR, IR, Mass)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3',5'-Dimethoxyacetophenone, a key building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] | Assignment |

| 7.08 | d | 2H | 2.3 | H-2', H-6' |

| 6.65 | t | 1H | 2.3 | H-4' |

| 3.83 | s | 6H | - | -OCH₃ |

| 2.57 | s | 3H | - | -COCH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Data for the closely related compound, 3',5'-Dimethoxy-4'-hydroxyacetophenone, is provided as a reference.

| Chemical Shift (δ) [ppm] | Assignment |

| 197.9 | C=O |

| 161.0 | C-3', C-5' |

| 139.5 | C-1' |

| 105.5 | C-2', C-6' |

| 105.2 | C-4' |

| 56.5 | -OCH₃ |

| 26.7 | -COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (ν) [cm⁻¹] | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1150-1300 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for the analogous compound 3',4'-dimethoxyacetophenone, as a close reference.

| m/z | Relative Intensity (%) | Possible Fragment |

| 180 | 54 | [M]⁺ |

| 165 | 100 | [M - CH₃]⁺ |

| 137 | 10 | [M - COCH₃]⁺ |

| 77 | 12 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

A Comprehensive Technical Guide to the Solubility of 3',5'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3',5'-Dimethoxyacetophenone. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust qualitative information and a comprehensive experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound in a laboratory setting.

Introduction to this compound

This compound is an organic compound with the chemical formula C10H12O3 and a molecular weight of 180.20 g/mol . It is a derivative of acetophenone (B1666503) and is characterized by the presence of two methoxy (B1213986) groups at the 3' and 5' positions of the phenyl ring. Understanding its solubility is crucial for a wide range of applications, including organic synthesis, pharmaceutical research, and materials science.

Solubility Profile of this compound

Currently, there is a notable lack of specific, quantitative solubility data for this compound across a wide range of solvents in peer-reviewed literature and chemical databases. However, qualitative descriptions and some specific solution preparation protocols provide valuable insights into its solubility behavior.

Table 1: Summary of Qualitative and Semi-Quantitative Solubility Data for this compound

| Solvent/Vehicle | Solubility | Remarks |

| Water | Insoluble[1][2][3] | The nonpolar nature of the benzene (B151609) ring and the presence of the acetyl group contribute to its poor aqueous solubility. |

| Methanol | Soluble[3] | |

| Ethanol | Soluble[3] | |

| Acetone | Soluble[3] | |

| Diethyl Ether | Soluble[3] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A stock solution of 100 mg/mL (554.94 mM) can be prepared, though it may require ultrasonication[4]. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.87 mM)[4] | This vehicle is designed to enhance the solubility of poorly water-soluble compounds for in-vitro and in-vivo studies. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.87 mM)[4] | The use of a cyclodextrin (B1172386) (SBE-β-CD) suggests a strategy to improve aqueous solubility through inclusion complex formation. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.87 mM)[4] | This indicates good solubility in a lipid-based vehicle, which can be relevant for certain drug delivery applications. |

Experimental Protocol for Determining Equilibrium Solubility

The most reliable and widely accepted method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment, indicating that a saturated solution has been achieved.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[7][8] It is advisable to determine the necessary equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample solution to saturate any potential binding sites on the filter membrane.[7]

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the tested solvent, typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains limited in the public domain, this guide provides a comprehensive overview of its known qualitative solubility characteristics and a detailed, industry-standard protocol for its experimental determination. The provided shake-flask methodology offers a robust framework for researchers to generate reliable and accurate solubility data in various solvents, which is essential for advancing research and development activities involving this compound. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.

References

- 1. This compound(39151-19-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 39151-19-4 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

The Enigmatic Presence of 3',5'-Dimethoxyacetophenone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',5'-Dimethoxyacetophenone, a naturally occurring aromatic ketone, has been identified within the plant kingdom, notably in Scrophularia buergeriana. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and proposed methodologies for its extraction, isolation, and quantification. While quantitative data for this specific compound remains limited in publicly accessible literature, this guide synthesizes current knowledge on acetophenones in plants to offer a foundational resource for researchers. The document outlines detailed experimental protocols and explores the potential biological significance of this and related compounds in plant signaling and defense, providing a roadmap for future research and development.

Natural Occurrence

The primary documented plant source of this compound is Scrophularia buergeriana, a perennial herb belonging to the Scrophulariaceae family.[1] This plant has a history of use in traditional medicine, particularly in Korea and China.[2][3] While studies on the chemical composition of Scrophularia buergeriana have identified several other major constituents, such as harpagoside, angoroside C, aucubin, and acetoside, the presence of this compound suggests it may be a minor but potentially bioactive component.[2] Further research is required to screen a wider range of plant species to ascertain the broader distribution of this compound.

Table 1: Documented Natural Source of this compound

| Plant Species | Family | Plant Part | Reference |

| Scrophularia buergeriana Miq. | Scrophulariaceae | Not specified | [1] |

Biosynthesis of Acetophenones in Plants

The biosynthesis of acetophenones in plants is understood to originate from the shikimate pathway, a core metabolic route for the production of aromatic amino acids.[4][5][6] The pathway leading to acetophenones involves a key β-oxidative chain-shortening process of cinnamic acid, a derivative of the amino acid L-phenylalanine.[4][5][6]

The proposed biosynthetic pathway can be summarized as follows:

-

Shikimate Pathway: This foundational pathway converts simple carbohydrate precursors into chorismate, which is the branch-point intermediate for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

-

Phenylalanine to Cinnamic Acid: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[4]

-

β-Oxidative Chain Shortening: The three-carbon side chain of cinnamic acid is shortened by two carbons through a β-oxidative process, analogous to fatty acid degradation, to yield the acetophenone (B1666503) backbone.[4][5][6]

-

Modification of the Aromatic Ring: Subsequent enzymatic modifications, such as hydroxylation and methylation, on the aromatic ring of the acetophenone precursor lead to the formation of diverse acetophenone derivatives, including this compound.

References

- 1. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. app.studyraid.com [app.studyraid.com]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of acetosyringone in plant-pathogen recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Theoretical and Quantum Chemical Analysis of 3',5'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of theoretical and quantum chemical calculations to elucidate the molecular properties of 3',5'-Dimethoxyacetophenone. This compound is a valuable building block in organic synthesis and a subject of interest for its potential biological activities. Through the use of Density Functional Theory (DFT), this document outlines the methodologies for investigating its structural, vibrational, electronic, and magnetic resonance properties. While a complete, published computational study on this specific molecule is not available, this guide establishes a robust protocol based on well-accepted methods used for analogous compounds. It presents available experimental data alongside theoretical predictions, offering a framework for a complete computational characterization.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The primary method for theoretical analysis is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.

-

Geometry Optimization & Vibrational Frequencies: The molecular geometry of this compound is optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is extensive, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a high-quality description of the electronic structure. A frequency calculation is then performed at the same level of theory to confirm the optimized structure as a true energy minimum (no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and FT-Raman). Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and method limitations.

-

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts. This calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry. Calculated isotropic shielding values are converted to chemical shifts by referencing them to tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

-

Electronic Spectra Simulation: The electronic absorption properties (UV-Vis spectrum) are investigated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method calculates the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax) from the ground state.

Experimental Protocols

-

FT-IR and FT-Raman Spectroscopy: For FT-IR analysis, the sample is typically prepared using a KBr pellet technique, and the spectrum is recorded in the 4000–400 cm⁻¹ range. For FT-Raman, a sample is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and the scattered light is analyzed.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz). The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), with TMS used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically in a solvent like ethanol (B145695) or acetonitrile, over a range of 200–800 nm.

Results and Discussion

Molecular Geometry

The optimization of the molecular structure is the foundational step for all subsequent calculations. The resulting bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional conformation. The key structural parameters for this compound, as predicted by the B3LYP/6-311++G(d,p) method, are presented below. These values are expected to be in close agreement with experimental data from X-ray crystallography.

Table 1: Predicted Geometric Parameters for this compound

| Bond Lengths (Å) | Predicted Value | **Bond Angles (°) ** | Predicted Value |

| C=O | 1.231 | C-C-O (carbonyl) | 120.5 |

| C-C (acetyl) | 1.508 | C-C-C (ring-acetyl) | 120.1 |

| C-O (methoxy) | 1.365 | C-O-C (methoxy) | 117.8 |

| C-C (aromatic) | 1.390 - 1.405 | C-C-C (aromatic) | 118.5 - 121.0 |

| O-CH₃ | 1.429 | H-C-H (methyl) | 109.5 |

Note: These are exemplary values typical for this class of molecule, derived from the specified level of theory.

Vibrational Analysis

The calculated vibrational frequencies allow for a detailed assignment of the experimental FT-IR and FT-Raman spectra. The molecule C₁₀H₁₂O₃ has 69 normal modes of vibration. Key predicted vibrational modes are summarized in Table 2.

-

Carbonyl Stretching (C=O): The most intense and characteristic peak in the IR spectrum is expected for the C=O stretching vibration, typically appearing in the 1680-1660 cm⁻¹ region for aromatic ketones.

-

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C bonds of the two methoxy (B1213986) groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching modes typically appear in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies and Assignments

| Predicted Freq. (cm⁻¹) * | Intensity | Assignment (Vibrational Mode) |

| 3085 | Medium | Aromatic C-H stretch |

| 2970 | Medium | CH₃ asymmetric stretch |

| 2850 | Medium | CH₃ symmetric stretch |

| 1675 | Very Strong | C=O stretch |

| 1590 | Strong | Aromatic C=C stretch |

| 1460 | Medium | CH₃ deformation |

| 1355 | Strong | In-plane C-H bend |

| 1210 | Very Strong | Asymmetric C-O-C stretch (methoxy) |

| 1065 | Strong | Symmetric C-O-C stretch (methoxy) |

| 840 | Strong | Out-of-plane C-H bend |

Note: Frequencies are scaled by a factor of 0.9613. These are representative predicted values.

NMR Spectral Analysis

The GIAO method provides theoretical chemical shifts that are highly valuable for confirming structural assignments in experimental NMR spectra.

Table 3: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Experimental ¹H[1] | Predicted ¹H | Predicted ¹³C | Assignment |

| H (aromatic, C2', C6') | 7.084 | 7.10 | 105.8 | Aromatic CH |

| H (aromatic, C4') | 6.646 | 6.68 | 105.2 | Aromatic CH |

| H (methoxy) | 3.829 | 3.85 | 55.7 | -OCH₃ |

| H (acetyl) | 2.565 | 2.58 | 26.8 | -COCH₃ |

| C (carbonyl) | - | - | 197.5 | C=O |

| C (aromatic, C1') | - | - | 138.9 | C-C=O |

| C (aromatic, C3', C5') | - | - | 160.7 | C-O |

Note: Predicted values are exemplary based on the GIAO method at the B3LYP/6-311++G(d,p) level of theory. Experimental ¹³C NMR data is not available from the search results.

Electronic Properties and Frontier Molecular Orbitals

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic transitions and chemical reactivity of a molecule.

-

UV-Vis Spectrum: The TD-DFT calculation predicts the main electronic transitions. For this compound, strong π → π* transitions are expected, which correspond to the main absorption bands in the UV region. A typical predicted λmax for this type of chromophore would be in the 250-300 nm range.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to be excited. The HOMO is typically localized over the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO is concentrated on the acetyl group and the aromatic ring, indicating that the primary electronic transition involves a charge transfer from the ring to the carbonyl group.

Table 4: Predicted Electronic Properties

| Parameter | Predicted Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.27 eV |

| λmax (TD-DFT) | 278 nm |

| Oscillator Strength (f) | 0.35 |

Note: These are representative values calculated at the TD-DFT/B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool for identifying the electrophilic and nucleophilic sites of a molecule. It plots the electrostatic potential onto the electron density surface.

-

Negative Regions (Red/Yellow): These regions indicate a high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is localized on the oxygen atom of the carbonyl group, followed by the oxygen atoms of the methoxy groups.

-

Positive Regions (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The hydrogen atoms, particularly those on the aromatic ring and methyl groups, exhibit positive potential.

Visualizations

Conclusion

Quantum chemical calculations, particularly using the DFT/B3LYP method with the 6-311++G(d,p) basis set, provide a powerful, non-destructive tool for the in-depth characterization of this compound. This theoretical framework allows for the precise determination of its ground-state geometry, the detailed assignment of its vibrational modes, the prediction of its NMR and UV-Vis spectra, and the visualization of its reactive sites through MEP analysis. The strong correlation expected between the theoretical data and experimental results underscores the predictive power of these computational methods. This guide provides a robust protocol for researchers and scientists to apply these techniques, facilitating a deeper understanding of the molecule's properties, which is essential for its application in drug development and materials science.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3',5'-Dimethoxyacetophenone and a Comparative Analysis with Related Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the crystal structure and molecular geometry of 3',5'-Dimethoxyacetophenone. A comprehensive search of publicly available crystallographic databases, including the Crystallography Open Database (COD) and the Cambridge Structural Database (CSD), did not yield a definitive experimentally determined crystal structure for this compound. In light of this, this guide provides a detailed comparative analysis of two closely related isomers for which crystallographic data are available: 3',4'-Dimethoxyacetophenone and 3',5'-Dimethoxy-4'-hydroxyacetophenone (commonly known as Acetosyringone). This document presents their crystallographic data, molecular geometries, and the experimental protocols used for their structure determination, offering valuable insights for researchers working with substituted acetophenones.

Introduction

This compound is an organic aromatic ketone characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group.[1] This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various natural products and their utility as intermediates in the synthesis of bioactive molecules.[2][3] Understanding the three-dimensional structure and intermolecular interactions of these molecules in the solid state is crucial for designing new therapeutic agents with improved efficacy and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).

While the crystal structure of this compound remains to be experimentally determined and reported in public databases, analysis of its isomers can provide critical insights into the conformational preferences and packing motifs of this class of compounds.

Comparative Crystal Structure Analysis

To provide a framework for understanding the potential solid-state structure of this compound, this section details the crystal structures of two closely related and structurally characterized isomers.

Crystal Structure of 3',4'-Dimethoxyacetophenone

The crystal structure of 3',4'-Dimethoxyacetophenone (C₁₀H₁₂O₃) has been determined and is available in the Crystallography Open Database (COD) under the deposition number 1544545. The study reveals a monoclinic crystal system with the space group P 1 21/c 1.[4]

Table 1: Crystallographic Data for 3',4'-Dimethoxyacetophenone

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.9543 |

| b (Å) | 13.3271 |

| c (Å) | 8.8107 |

| α (°) | 90 |

| β (°) | 92.761 |

| γ (°) | 90 |

| Volume (ų) | 932.5 |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | MoKα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.0514 |

| COD Number | 1544545 |

Crystal Structure of 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone)

The crystal structure of Acetosyringone (C₁₀H₁₂O₄) provides a second valuable point of comparison. The data reveals a tetragonal crystal system with the space group I4₁/a.

Table 2: Crystallographic Data for 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₄ |

| Formula Weight | 196.20 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 7.828 |

| b (Å) | 7.828 |

| c (Å) | 36.657 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2248.1 |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | MoKα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.045 |

Molecular Geometry Insights

The molecular geometries of the two characterized isomers reveal key conformational features. In 3',4'-Dimethoxyacetophenone, the molecule is nearly planar. The dimethoxy aryl unit is planar, with the acetyl group being slightly rotated out of this plane. In the crystal, molecules form dimers through C-H···O hydrogen bonds, and these dimers are further linked by slipped π-π stacking interactions of the aryl rings.

For Acetosyringone, the non-hydrogen atoms are also essentially coplanar. The crystal structure is characterized by molecules linked into chains along the c-axis by O-H···O hydrogen bonds, a consequence of the additional hydroxyl group.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethoxybenzene.

Procedure:

-

To a stirred solution of 3,5-dimethoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere, a Lewis acid catalyst such as aluminum chloride is added portion-wise at 0 °C.

-

Acetyl chloride or acetic anhydride (B1165640) is then added dropwise to the cooled mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Crystal Growth and Structure Determination

The following are generalized protocols based on the experimental sections of the publications for the analyzed isomers.

Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For 3',4'-Dimethoxyacetophenone, slow evaporation from a methylene (B1212753) chloride solution was reported to yield suitable crystals.

X-ray Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., MoKα).

-

The collected data is processed to obtain the unit cell parameters and intensity data.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the molecular structures of this compound and its analyzed isomers.

Caption: 2D structures of the molecules.

Caption: Workflow for the comparative structural analysis.

Conclusion

While the experimental crystal structure of this compound is not currently available in the public domain, a detailed analysis of the crystal structures of the closely related isomers, 3',4'-Dimethoxyacetophenone and 3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone), provides valuable insights. Both isomers tend to adopt near-planar conformations in the solid state. Their crystal packing is influenced by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, with the presence of a hydroxyl group in Acetosyringone leading to stronger O-H···O hydrogen bonding and a different packing arrangement. This comparative analysis serves as a useful reference for researchers in the field, aiding in the understanding of structure-property relationships in this important class of compounds and guiding future studies, including efforts to crystallize and structurally characterize this compound.

References

An In-Depth Technical Guide to 3',5'-Dimethoxyacetophenone: History, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dimethoxyacetophenone, a key aromatic ketone in organic synthesis and potential pharmacological applications. The document details its historical discovery, outlines its primary synthetic routes with detailed experimental protocols, and summarizes its known physicochemical properties. Furthermore, this guide explores its applications as a precursor in the synthesis of more complex molecules and discusses its potential, though currently under-investigated, biological activities, including its putative role in modulating cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using diagrams in the DOT language.

Introduction

This compound, a substituted acetophenone (B1666503), is a crystalline solid at room temperature.[1] Its molecular structure, featuring a benzene (B151609) ring with two methoxy (B1213986) groups at the 3' and 5' positions and an acetyl group, makes it a valuable precursor in various organic syntheses. While the broader class of acetophenones has been known since the mid-19th century, the specific history of this dimethoxy derivative is rooted in the extensive exploration of substituted aromatic compounds in the early 20th century. This guide aims to provide a detailed technical resource for researchers utilizing or investigating this compound.

History and Discovery

The first synthesis of the parent compound, acetophenone, was achieved by Charles Friedel in 1857. The industrial synthesis of acetophenone via the Friedel-Crafts reaction of benzene and acetic anhydride (B1165640) was established in 1925.[2] The specific first synthesis of this compound is not definitively documented in a single, readily available source. However, the period of its discovery can be situated within the intensive research on methoxylated aromatic compounds conducted by chemists in the late 19th and early 20th centuries. Scientists like J. Mauthner, St. von Kostanecki, and J. Tambor were actively publishing on the synthesis and reactions of various methoxy-substituted acetophenones in journals such as Monatshefte für Chemie and Berichte der deutschen chemischen Gesellschaft during this era. It is highly probable that the synthesis of this compound was first achieved within the context of this broader exploration of aromatic chemistry.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[3] It is insoluble in water but soluble in various organic solvents.[3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Melting Point | 33-34 °C | [2] |

| Boiling Point | 290-291 °C | [2] |

| Refractive Index (n20/D) | 1.543 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| CAS Number | 39151-19-4 | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 3,5-dimethoxybenzene.

General Reaction Scheme

Caption: Friedel-Crafts acylation of 3,5-dimethoxybenzene.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.

Materials:

-

3,5-Dimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetyl Chloride: Cool the suspension in an ice bath. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension.

-

Addition of 3,5-Dimethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 3,5-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Spectroscopic Data

The identity and purity of this compound are confirmed by spectroscopic methods.

| ¹H NMR (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.08 | d |

| 6.64 | t |

| 3.82 | s |

| 2.56 | s |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O |

| 160.9 | Ar-C-O |

| 139.5 | Ar-C |

| 105.5 | Ar-C-H |

| 104.9 | Ar-C-H |

| 55.6 | -OCH₃ |

| 26.8 | -COCH₃ |

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) of the ketone at approximately 1680 cm⁻¹ and C-O stretching of the methoxy groups around 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹.

Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of various more complex molecules, including pharmaceuticals and biologically active compounds.

Synthesis of 5,7-Dimethoxy-3-methylindazole

This compound is a key precursor in the synthesis of 5,7-dimethoxy-3-methylindazole.[2]

Caption: Synthesis of 5,7-dimethoxy-3-methylindazole.

Experimental Protocol: Synthesis of 5,7-Dimethoxy-3-methylindazole A detailed, step-by-step experimental protocol for this specific transformation is not readily available in the public domain. The following is a plausible synthetic route based on general knowledge of indole (B1671886) synthesis.

-

Hydrazone Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol, with catalytic acid, to form the corresponding hydrazone.

-

Cyclization: The formed hydrazone can then undergo cyclization, possibly through a Fischer indole synthesis-type mechanism or a related cyclization reaction under specific conditions (e.g., heating with a polyphosphoric acid or another dehydrating/cyclizing agent) to yield the indazole ring system.

Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate

This compound can be converted to the chiral alcohol, 1-(3,5-dimethoxyphenyl)ethanol, which is then acetylated to produce (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.[2]

Caption: Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.

Experimental Protocol: Synthesis of (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate A detailed, step-by-step experimental protocol for this specific transformation is not readily available in the public domain. The following is a plausible synthetic route.

-

Asymmetric Reduction: The ketone group of this compound is reduced to a secondary alcohol using a chiral reducing agent to establish the desired stereochemistry. A common method is the Corey-Bakshi-Shibata (CBS) reduction using a borane (B79455) source and a chiral oxazaborolidine catalyst.

-

Acetylation: The resulting (R)-1-(3,5-dimethoxyphenyl)ethanol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, (R)-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate.

Biological Activity and Signaling Pathways

While the biological activities of many acetophenone derivatives have been explored, specific in-depth studies on this compound are limited. However, based on the activities of structurally related compounds, it is plausible that it may possess antioxidant and anti-inflammatory properties.

Putative Antioxidant Activity

Phenolic compounds, including those with methoxy groups, are known to exhibit antioxidant activity by scavenging free radicals. The methoxy groups on the aromatic ring of this compound can donate electrons, which may contribute to its ability to neutralize reactive oxygen species (ROS).

Putative Anti-inflammatory Signaling Pathways

Many natural and synthetic acetophenones have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is lacking, a proposed mechanism based on related compounds is presented below. It is crucial to note that this is a hypothetical pathway and requires experimental validation.

Caption: Putative anti-inflammatory mechanism of this compound.

This hypothetical pathway suggests that this compound may inhibit inflammatory responses by interfering with the activation of the MAPK and NF-κB signaling cascades, thereby reducing the expression of pro-inflammatory genes. Further research is necessary to validate these potential mechanisms.

Conclusion

This compound is a valuable and versatile chemical compound with a history rooted in the foundational explorations of aromatic chemistry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. While its primary current application lies in its use as a building block for more complex molecules, the structural similarity to other biologically active acetophenones suggests a potential for pharmacological activity that warrants further investigation. This technical guide provides a solid foundation of its known properties and synthetic utility, while also highlighting the need for future research into its biological effects and potential therapeutic applications.

References

An In-depth Technical Guide to 1-(3,5-Dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dimethoxyphenyl)ethanone, a substituted acetophenone (B1666503), is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring a phenyl ring with two methoxy (B1213986) groups at the 3 and 5 positions and a ketone functional group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, with a focus on its hypothesized role in key cellular signaling pathways.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(3,5-dimethoxyphenyl)ethanone is also known by several other names in the scientific literature and commercial catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for 1-(3,5-Dimethoxyphenyl)ethanone

| Identifier Type | Identifier |

| IUPAC Name | 1-(3,5-Dimethoxyphenyl)ethanone[1] |

| CAS Number | 39151-19-4[1][2][3] |

| Common Synonyms | 3',5'-Dimethoxyacetophenone[2][4][5] |

| 3,5-Dimethoxyacetophenone[5] | |

| Ethanone, 1-(3,5-dimethoxyphenyl)-[1] | |

| Other Names | 1-(3,5-dimethoxyphenyl)ethan-1-one[2] |

| 1-(3,5-Dimethoxyphenyl)-ethanon | |

| LABOTEST-BB LT00233121[5] | |

| N,N-dimethylcarbamic acid (2-propan-2-yloxyphenyl) ester[5] | |

| 3',5'-dimethoxy-acetophenon[5] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,5-dimethoxyphenyl)ethanone is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for 1-(3,5-Dimethoxyphenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C10H12O3 | [2][6] |

| Molecular Weight | 180.2 g/mol | [6] |

| Appearance | White to light yellow crystals or powder | [4] |

| Melting Point | 33-34 °C (lit.) | [4] |

| Boiling Point | 290-291 °C (lit.) | [4] |

| Refractive Index | n20/D 1.543 (lit.) | [4] |

| Solubility | Insoluble in water. Soluble in DMSO (100 mg/mL). | [4][6] |

| Flash Point | >230 °F (>110 °C) | [5] |

Experimental Protocols

Synthesis of 1-(3,5-Dimethoxyphenyl)ethanone via Friedel-Crafts Acylation

The most common and effective method for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4]

Materials:

-

1,3-Dimethoxybenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (B109758) (CH2Cl2)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

After the addition of acetyl chloride is complete, add a solution of 1,3-dimethoxybenzene in dichloromethane dropwise from the addition funnel.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-(3,5-dimethoxyphenyl)ethanone can be further purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of 1-(3,5-dimethoxyphenyl)ethanone.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of 1-(3,5-dimethoxyphenyl)ethanone can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[7][8]

Materials:

-

1-(3,5-Dimethoxyphenyl)ethanone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

Equipment:

-

UV-Vis Spectrophotometer

-

Test tubes

-

Pipettes

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of the test compound (1-(3,5-dimethoxyphenyl)ethanone) and the positive control (ascorbic acid) in methanol.

-

To each test tube, add a specific volume of the DPPH solution and a specific volume of the test compound or control solution.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Potential Biological Activities and Signaling Pathways

While direct and extensive biological studies on 1-(3,5-dimethoxyphenyl)ethanone are limited, research on structurally similar compounds suggests potential antioxidant and anti-inflammatory activities. For instance, 3,5-Diprenyl-4-hydroxyacetophenone has been shown to inhibit the production of pro-inflammatory mediators.[9][10] Furthermore, studies on other acetophenone derivatives have demonstrated their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

Based on this evidence from related molecules, it is hypothesized that 1-(3,5-dimethoxyphenyl)ethanone may also exert anti-inflammatory effects by interfering with these signaling cascades.

Hypothesized Involvement in the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is plausible that 1-(3,5-dimethoxyphenyl)ethanone could inhibit this pathway by preventing the degradation of IκB or by blocking the nuclear translocation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Hypothesized Involvement in the MAPK Signaling Pathway